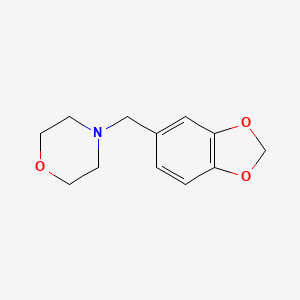![molecular formula C14H13ClN2O B5815969 N-[2-(3-chlorophenyl)ethyl]isonicotinamide](/img/structure/B5815969.png)
N-[2-(3-chlorophenyl)ethyl]isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of closely related compounds often involves complex reactions leading to a variety of products, each characterized by distinct molecular structures and properties. For example, the synthesis of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides and related compounds demonstrates the complexity of synthesizing chlorophenyl compounds. These syntheses typically involve the formation of disordered molecular structures, with compounds exhibiting intramolecular hydrogen bonding and varying degrees of molecular ordering based on crystallographic analyses (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, provides detailed insights into the arrangement of atoms within a molecule and its electronic configuration. Such studies reveal the existence of intramolecular hydrogen bonds, crystal packing governed by intermolecular interactions, and the orientation of molecular subunits, contributing to the overall stability and properties of the compound. For instance, ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showcases the typical structural features of chlorophenyl compounds, including dihedral angles and hydrogen bonding motifs (Bharanidharan, Saleem, Gunasekaran, Padusha, & Suresh, 2014).
Chemical Reactions and Properties
Chemical reactions involving N-[2-(3-chlorophenyl)ethyl]isonicotinamide and its analogs are characterized by their versatility and complexity. These reactions often lead to the formation of products with varied chemical functionalities and properties. The synthesis and characterization of compounds like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate illustrate the chemical reactivity and the formation of specific molecular configurations as a result of chemical transformations (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Physical Properties Analysis
The physical properties of N-[2-(3-chlorophenyl)ethyl]isonicotinamide derivatives, including melting points, solubility, and crystalline forms, are directly influenced by their molecular structures. X-ray crystallography plays a crucial role in determining these properties by elucidating the molecular and crystal structures, which in turn affects the compound's behavior in different environments.
Chemical Properties Analysis
Chemical properties, such as reactivity with other chemicals, stability under various conditions, and potential for forming new compounds, are essential aspects of N-[2-(3-chlorophenyl)ethyl]isonicotinamide research. Studies on the synthesis, structure, and molecular docking analysis of related compounds provide insights into their potential applications, including their interactions with biological targets and implications for drug design (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).
未来方向
The future directions for research on “N-[2-(3-chlorophenyl)ethyl]isonicotinamide” could include further exploration of its synthesis, characterization, and potential applications. Given the antimycobacterial activity exhibited by similar compounds , it could be interesting to investigate the potential of “N-[2-(3-chlorophenyl)ethyl]isonicotinamide” in this context.
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-[2-(3-chlorophenyl)ethyl]pyridine-4-carboxamide may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely due to the compound’s interaction with its targets, leading to alterations in cellular signaling and function.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways . For example, they have been found to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways .
Pharmacokinetics
Similar compounds, such as isonicotinamide, are known to be soluble in water, ethanol, dmso, methanol, chloroform, and dioxane . This suggests that N-[2-(3-chlorophenyl)ethyl]pyridine-4-carboxamide may also have good solubility, which could potentially impact its bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects suggest that N-[2-(3-chlorophenyl)ethyl]pyridine-4-carboxamide may also have diverse molecular and cellular impacts.
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other molecules, ph, temperature, and more . Therefore, it is plausible that the action of N-[2-(3-chlorophenyl)ethyl]pyridine-4-carboxamide could also be influenced by environmental conditions.
属性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-13-3-1-2-11(10-13)4-9-17-14(18)12-5-7-16-8-6-12/h1-3,5-8,10H,4,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECQAZKSZOAMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5815898.png)
![4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5815914.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B5815930.png)
![4-(dipropylamino)benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5815936.png)



![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5815961.png)
![3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5815964.png)
![ethyl 2-[(4-ethoxyphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5815975.png)
![ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5815981.png)
